molecular formula C10H7ClN2O B1526462 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde CAS No. 1179758-89-4

4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde

Cat. No.: B1526462
CAS No.: 1179758-89-4
M. Wt: 206.63 g/mol
InChI Key: QDBNQACVIQTGIN-UHFFFAOYSA-N
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Description

4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde is a chemical compound that belongs to the class of benzaldehydes, which are characterized by the presence of a benzene ring attached to an aldehyde group. This compound specifically features a pyrazole ring substituted at the 4-position with a chlorine atom and a benzaldehyde group at the 1-position. It is a versatile intermediate used in various chemical syntheses and research applications.

Synthetic Routes and Reaction Conditions:

  • Bromination and Substitution: One common synthetic route involves the bromination of 4-chloro-1H-pyrazole followed by a nucleophilic substitution reaction with benzaldehyde.

  • Cross-Coupling Reactions: Another method is the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to link the pyrazole and benzaldehyde moieties.

Industrial Production Methods:

  • Batch Production: In industrial settings, batch production methods are often employed, where the reactants are mixed in a controlled environment to ensure consistent quality and yield.

  • Continuous Flow Synthesis: Continuous flow synthesis is another method used to produce this compound on a larger scale, offering advantages in terms of efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 4-(4-chloro-1H-pyrazol-1-YL)benzyl alcohol.

  • Substitution: Substitution reactions can occur at various positions on the pyrazole ring, leading to a variety of substituted pyrazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.

  • Reduction Products: Alcohols, such as benzyl alcohol.

  • Substitution Products: Substituted pyrazoles with different functional groups.

Scientific Research Applications

4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde is used in various scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde is similar to other pyrazole derivatives, such as 4-(1H-pyrazol-1-yl)benzaldehyde and 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. its unique chlorine substitution at the 4-position on the pyrazole ring distinguishes it from these compounds. This substitution can affect its reactivity and biological activity, making it a valuable compound in specific applications.

Comparison with Similar Compounds

  • 4-(1H-pyrazol-1-yl)benzaldehyde

  • 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

  • 4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Properties

IUPAC Name

4-(4-chloropyrazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBNQACVIQTGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N2C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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